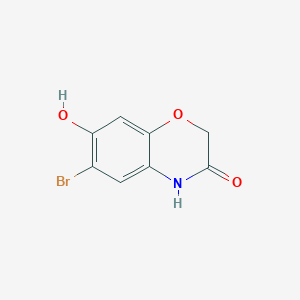
6-Bromo-7-hydroxy-2h-1,4-benzoxazin-3(4h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-hydroxy-2h-1,4-benzoxazin-3(4h)-one is a synthetic organic compound belonging to the benzoxazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-hydroxy-2h-1,4-benzoxazin-3(4h)-one typically involves the bromination of a suitable precursor, followed by cyclization and hydroxylation steps. Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclization processes, optimized for yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-hydroxy-2h-1,4-benzoxazin-3(4h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the bromine or hydroxyl groups.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized benzoxazinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-7-hydroxy-2h-1,4-benzoxazin-3(4h)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors to modulate their activity.
Signal Transduction: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2h-1,4-benzoxazin-3(4h)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Chloro-7-hydroxy-2h-1,4-benzoxazin-3(4h)-one: Similar structure with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
6-Bromo-7-hydroxy-2h-1,4-benzoxazin-3(4h)-one is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and potential applications. The bromine atom may enhance its ability to participate in specific chemical reactions and interact with biological targets.
Properties
Molecular Formula |
C8H6BrNO3 |
|---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
6-bromo-7-hydroxy-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C8H6BrNO3/c9-4-1-5-7(2-6(4)11)13-3-8(12)10-5/h1-2,11H,3H2,(H,10,12) |
InChI Key |
IJGBRBSORRYVFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















